(R,S)-1-Methyl-3-nicotinoylpyrrolidone
Overview
Description
(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a chiral compound that consists of a pyrrolidone ring substituted with a methyl group and a nicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone typically involves the reaction of 1-methylpyrrolidone with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nicotinoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nicotinoyl group, where nucleophiles such as amines or thiols can replace the nicotinoyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidone ring.
Reduction: Reduced forms of the nicotinoyl group.
Substitution: Substituted pyrrolidone derivatives with various functional groups.
Scientific Research Applications
Chemistry: (R,S)-1-Methyl-3-nicotinoylpyrrolidone is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with nicotinic acetylcholine receptors makes it a valuable tool in neuropharmacology.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its interaction with nicotinic receptors suggests possible uses in managing conditions such as Alzheimer’s disease and schizophrenia.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to changes in neuronal signaling pathways, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
1-Methyl-2-pyrrolidone: A solvent with similar structural features but lacking the nicotinoyl group.
Nicotinamide: A compound with a nicotinoyl group but without the pyrrolidone ring.
Nicotinic Acid: Another nicotinoyl-containing compound with different pharmacological properties.
Uniqueness: (R,S)-1-Methyl-3-nicotinoylpyrrolidone is unique due to its combination of a pyrrolidone ring and a nicotinoyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLPUZALILIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398991 | |
Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125630-28-6 | |
Record name | 1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125630-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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